6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine
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Overview
Description
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C7H7N5F3. This compound features a pyridine ring substituted with a triazole ring and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Substitution with the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
6-(2H-1,2,3-Triazol-2-yl)pyridin-3-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)pyridin-3-amine:
6-(2H-1,2,3-Triazol-2-yl)-pyridine: Lacks the amine group, altering its chemical behavior and biological activity.
Uniqueness
6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine is unique due to the combination of the triazole ring and the trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N5/c9-8(10,11)6-3-5(12)4-13-7(6)16-14-1-2-15-16/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWISYPZSGXHJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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